molecular formula C25H23ClIN3O4 B611270 TDRL-551 CAS No. 1644626-43-6

TDRL-551

Cat. No. B611270
M. Wt: 591.8305
InChI Key: QHNTZIUSUGGSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TDRL-551 is a potent and selective Replication Protein A (RPA) inhibitor. TDRL-551 showed synergy with Pt in tissue culture models of EOC and in vivo efficacy, as a single agent and in combination with platinum, in a NSCLC xenograft model.

Scientific Research Applications

Cancer Therapy Enhancement

TDRL-551 has been identified as a significant contributor to enhancing the efficacy of platinum-based chemotherapy in the treatment of lung and ovarian cancer. Its role in inhibiting the Replication Protein A (RPA)-DNA interaction is crucial, as RPA plays essential roles in DNA repair mechanisms like nucleotide excision repair (NER) and homologous recombination (HR). Inhibition of these pathways by TDRL-551 can sensitize cancer cells to platinum treatment, thereby improving the clinical efficacy of chemotherapy. Studies have shown TDRL-551's synergy with platinum in tissue culture models of epithelial ovarian cancer (EOC) and in vivo efficacy in non-small cell lung cancer (NSCLC) xenograft models (Mishra et al., 2015). Further optimization of the compound has led to the identification of analogues with improved potency and physicochemical properties, showing promise for the development of novel anticancer agents (Gavande et al., 2020).

Drug Development and Optimization

The development of small molecule inhibitors targeting RPA-DNA interactions has been a focus area in cancer chemotherapy. TDRL-551 specifically targets the DNA binding domains of the 70 kDa RPA subunit, showing potential as an anticancer therapeutic for the treatment of lung and ovarian cancer. The compound exhibits synergy with cisplatin, a common chemotherapy drug, enhancing its therapeutic effect. Continued research on TDRL-551 has focused on defining structure-activity relationships (SAR) to optimize its effectiveness as a cancer treatment (Gavande et al., 2015).

properties

CAS RN

1644626-43-6

Product Name

TDRL-551

Molecular Formula

C25H23ClIN3O4

Molecular Weight

591.8305

IUPAC Name

5-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(4-iodophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

InChI

InChI=1S/C25H23ClIN3O4/c1-2-34-18-11-8-16-12-19(25(26)28-20(16)13-18)22-14-21(15-6-9-17(27)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33)

InChI Key

QHNTZIUSUGGSNE-UHFFFAOYSA-N

SMILES

O=C(O)CCCC(N1N=C(C2=CC=C(I)C=C2)CC1C3=CC4=CC=C(OCC)C=C4N=C3Cl)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TDRL-551;  TDRL 551;  TDRL551.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TDRL-551
Reactant of Route 2
TDRL-551
Reactant of Route 3
TDRL-551
Reactant of Route 4
TDRL-551
Reactant of Route 5
Reactant of Route 5
TDRL-551
Reactant of Route 6
Reactant of Route 6
TDRL-551

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.